molecular formula C₁₅H₁₁D₁₁FN₃O₆ B1164042 α-Capecitabine-d11

α-Capecitabine-d11

Cat. No.: B1164042
M. Wt: 370.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Capecitabine-d11 is a high-purity, deuterated analog of the alpha-isomer of Capecitabine, designed for use in pharmaceutical research and development. This compound serves as a critical analytical standard, particularly in quantitative mass spectrometry and High-Performance Liquid Chromatography (HPLC) methods. The incorporation of eleven deuterium atoms provides a distinct isotopic signature, enabling precise tracking and accurate measurement of the parent compound and its metabolites in complex biological matrices. This is essential for conducting robust pharmacokinetic, bioequivalence, and drug metabolism studies . Capecitabine is an oral prodrug that is selectively converted to its active metabolite, fluorouracil (FU), primarily in tumor tissues and the liver. Fluorouracil is an antimetabolite that incorporates into RNA and inhibits thymidylate synthase, thereby disrupting DNA synthesis and suppressing tumor growth . The alpha-isomer configuration and deuterated structure of this specific compound make it an invaluable tool for elucidating the metabolic pathway and stability of capecitabine, helping to distinguish it from exogenous sources in analytical assays. This product is supplied with comprehensive analytical documentation. It is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human use. Researchers should consult the supplied material safety data sheet (MSDS) for detailed handling and safety information prior to use .

Properties

Molecular Formula

C₁₅H₁₁D₁₁FN₃O₆

Molecular Weight

370.42

Synonyms

[1-(5-Deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic Acid Pentyl-11 Ester; 

Origin of Product

United States

Synthetic Methodologies for α Capecitabine D11

Strategic Considerations for Deuterium (B1214612) Incorporation

The strategic incorporation of deuterium into a complex molecule like capecitabine (B1668275), particularly at specific positions within the pentyl carbamate (B1207046) side chain to achieve an 11-deuterium label (d11), involves several key considerations. The primary goal is to achieve high isotopic enrichment at the target sites without unintended labeling or exchange at other positions. This requires a thorough understanding of the chemical reactivity of the molecule and the stability of potential C-H bonds under various reaction conditions. C-H bonds are generally stable and non-exchangeable under typical physiological conditions, making them suitable sites for stable isotopic labeling with deuterium for pharmacokinetic studies. google.com

Achieving a d11 label on the pentyl group implies the deuteration of all hydrogens on the pentyl chain. This level of deuteration necessitates synthetic routes that introduce the entire deuterated pentyl moiety or selectively replace all hydrogens on a pre-existing pentyl chain with deuterium. The latter approach, while potentially feasible for simple alkanes, becomes significantly more challenging when the alkyl chain is part of a larger, functionally complex molecule like capecitabine, which contains acid-sensitive and base-sensitive groups, as well as chiral centers.

Regioselective Deuteration Techniques for the Pentyl Carbamate Moiety (d11)

Regioselective deuteration aims to introduce deuterium atoms at specific, desired locations within a molecule. For the pentyl carbamate moiety of capecitabine, achieving d11 labeling requires the replacement of all eleven hydrogen atoms on the five-carbon chain with deuterium. While specific published methods detailing the regioselective deuteration of the pentyl carbamate of capecitabine to achieve d11 were not extensively found in the search results, general strategies for alkyl chain deuteration can be considered.

One approach involves synthesizing the pentyl carbamate moiety using fully deuterated pentyl precursors. For instance, starting with perdeuterated n-pentanol (n-C5D11OH) or a perdeuterated pentyl halide (e.g., n-C5D11Br) could allow for the introduction of the fully deuterated pentyl group during the formation of the carbamate linkage. The carbamate group in capecitabine is formed by the reaction of the N4-amino group of the cytosine base with a pentyl chloroformate derivative google.comgoogle.com. Therefore, synthesizing perdeuterated pentyl chloroformate from perdeuterated n-pentanol would be a crucial step in this strategy.

Alternatively, post-synthesis deuteration of the pentyl chain in a capecitabine precursor or capecitabine itself could be considered. However, selectively achieving complete deuteration (d11) of the pentyl chain without affecting other parts of the molecule (such as the nucleoside sugar ring or the pyrimidine (B1678525) base) would be chemically challenging. Techniques like transition-metal catalyzed hydrogen isotope exchange might be explored, but controlling the regioselectivity and the extent of deuteration across all positions of the pentyl chain while avoiding exchange at other labile sites would require significant optimization. acs.org Directed hydrogen isotope exchange, where a functional group guides the deuteration to specific positions, could be a possibility, but its applicability to the capecitabine pentyl chain would depend on the presence and accessibility of suitable directing groups.

Stereochemical Control in Deuterium Labeling during Nucleoside Synthesis

Stereochemical control is paramount in the synthesis of nucleoside analogs like capecitabine, as the biological activity is highly dependent on the correct stereochemistry of the ribofuranosyl sugar moiety. Capecitabine has a β-D-ribofuranosyl configuration. veeprho.com The synthesis of capecitabine typically involves coupling a modified cytosine base with a protected ribose derivative, ensuring the formation of the correct β-glycosidic linkage. google.comresearchgate.net

When incorporating deuterium into the molecule, particularly if the deuteration steps occur on a precursor that contains chiral centers (like the sugar moiety), it is critical to maintain or establish the desired stereochemistry. For α-Capecitabine-d11, the deuterium labeling is specifically on the pentyl group, which is attached to the N4 position of the cytosine base and is remote from the chiral centers of the sugar. Therefore, the deuteration of the pentyl moiety itself is unlikely to directly influence the stereochemistry of the nucleoside core.

However, if the synthetic route involves deuteration of a precursor before the formation of the glycosidic bond or modifications to the sugar ring, then stereochemical control during those deuteration steps would be essential. For example, if a deuterated ribose derivative were used, stereospecific deuteration techniques for sugars would be required to ensure the correct configuration. oup.com Research on deuterium labeling in nucleosides highlights the importance of understanding reaction mechanisms, such as hydride shifts, to control the stereochemical outcome of deuteration, particularly on the sugar ring. fiu.edunih.gov In the case of α-Capecitabine-d11, the focus on the pentyl group suggests that stereochemical control efforts would primarily be directed towards the synthesis of the non-deuterated nucleoside precursor with the correct β-D configuration, followed by the introduction of the deuterated pentyl carbamate.

Precursor Synthesis and Deuteration Routes

The synthesis of α-Capecitabine-d11 relies on the preparation of appropriate precursors, at least one of which must carry the deuterium labels destined for the pentyl chain. Based on known capecitabine synthesis routes, key precursors typically include a modified cytosine base and a protected ribose derivative. google.comgoogle.comresearchgate.net

Synthesis of Deuterated Precursors for α-Capecitabine-d11

The most direct strategy for introducing the d11 label into the pentyl carbamate moiety is to synthesize or obtain a perdeuterated pentyl building block. This could involve the synthesis of perdeuterated n-pentanol (n-C5D11OH). Perdeuterated alcohols can often be synthesized through various methods, including the reduction of perdeuterated carboxylic acids or their derivatives, or by extensive hydrogen-deuterium exchange reactions on the non-deuterated alcohol under forcing conditions, although the latter can be less regioselective.

Once perdeuterated n-pentanol is obtained, it can be converted into perdeuterated pentyl chloroformate (ClC(O)OC5D11) by reaction with phosgene (B1210022) or a phosgene equivalent. This perdeuterated pentyl chloroformate would then serve as the key deuterated precursor for the carbamylation step in the capecitabine synthesis.

The nucleoside precursor for capecitabine is typically 5'-deoxy-5-fluorocytidine (B193531), often in a protected form. google.comresearchgate.net The synthesis of 5'-deoxy-5-fluorocytidine itself involves multiple steps, usually starting from a protected carbohydrate (like D-ribose) and 5-fluorocytosine. researchgate.netnih.gov This nucleoside precursor is generally synthesized without deuterium labeling for the preparation of α-Capecitabine-d11, as the deuterium is intended for the pentyl group.

Multi-step Deuteration Protocols and Reaction Condition Optimization

The synthesis of α-Capecitabine-d11 would involve a multi-step protocol integrating the synthesis of the deuterated pentyl precursor with the synthesis of the nucleoside core and the final coupling step. A possible route could involve:

Synthesis of perdeuterated n-pentanol.

Conversion of perdeuterated n-pentanol to perdeuterated pentyl chloroformate.

Synthesis of a protected 5'-deoxy-5-fluorocytidine precursor with the correct β-D stereochemistry.

Coupling of the protected 5'-deoxy-5-fluorocytidine with perdeuterated pentyl chloroformate to form the deuterated carbamate linkage. google.comgoogle.com

Deprotection of the nucleoside to yield α-Capecitabine-d11. google.comchemicalbook.com

Each step in this sequence requires careful optimization of reaction conditions, including temperature, solvent, reaction time, and reagent stoichiometry, to maximize yield and purity. For the deuteration steps, conditions must be chosen to ensure high isotopic incorporation and regioselectivity. For the coupling reaction, conditions should favor the formation of the carbamate bond efficiently and with minimal side reactions. Protecting group strategies for the hydroxyl groups on the ribose sugar are crucial throughout the synthesis to prevent unwanted reactions and allow for selective functionalization. google.com

Optimization of reaction conditions for deuterium incorporation might involve using specific catalysts or reaction environments that favor hydrogen-deuterium exchange at the desired positions or the efficient formation of bonds using deuterated building blocks. For instance, transition metal catalysts are often used in hydrogen isotope exchange reactions. acs.org The choice of base and solvent in the carbamylation step can also influence the reaction efficiency and potential for side reactions. google.com

Purification and Isolation Procedures for Deuterated α-Capecitabine-d11

Following the synthesis, the purification and isolation of α-Capecitabine-d11 from reaction mixtures and byproducts are critical to obtain the compound in high purity suitable for research or analytical purposes. Standard techniques for the purification of nucleosides and organic compounds are typically employed.

Chromatographic methods are widely used for the purification of capecitabine and its related compounds. google.comuniversiteitleiden.nl This can include column chromatography, utilizing stationary phases such as silica (B1680970) gel or reversed-phase materials, and eluting with appropriate solvent systems to separate the desired product from impurities. High-performance liquid chromatography (HPLC) is particularly useful for achieving high purity and for analytical verification of the isotopic enrichment and chemical purity of the final product. nih.gov

Crystallization is another common purification technique that can be applied to capecitabine and its derivatives. google.com Careful control of crystallization conditions, such as solvent choice, temperature, and concentration, can lead to the formation of pure crystalline α-Capecitabine-d11.

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed as initial purification steps to isolate the crude product from reaction mixtures or to remove polar or non-polar impurities before chromatography or crystallization. universiteitleiden.nl

The isolation of the final product typically involves removing the solvent through evaporation under reduced pressure, followed by drying to obtain the solid α-Capecitabine-d11. The purity and identity of the isolated deuterated compound are then confirmed using analytical techniques such as NMR spectroscopy (specifically 1H and 2H NMR to confirm deuterium incorporation and position), mass spectrometry (to confirm molecular weight and isotopic enrichment), and HPLC.

Chromatographic Separation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are widely used for the separation and analysis of Capecitabine and its related compounds, including deuterated analogs like α-Capecitabine-d11 nih.gov. These techniques are crucial for isolating α-Capecitabine-d11 from reaction mixtures and impurities.

Typical chromatographic systems for separating Capecitabine and its metabolites utilize reversed-phase columns, such as C18 columns nih.gov. The mobile phase often consists of a mixture of water or an aqueous buffer (e.g., containing formic acid or ammonium (B1175870) formate) and organic solvents like methanol (B129727) or acetonitrile (B52724), employed in gradient or isocratic elution modes nih.gov. Detection is commonly achieved using UV detection or mass spectrometry nih.gov. For quantitative analysis using LC-MS/MS, Capecitabine-d11 (B562045) serves as an internal standard, allowing for accurate quantification of the unlabeled Capecitabine nih.gov. Sample preparation prior to chromatographic analysis may involve techniques such as protein precipitation or liquid-liquid extraction, depending on the sample matrix nih.gov.

Crystallization and Recrystallization Methodologies

Crystallization and recrystallization are fundamental purification techniques in organic synthesis that can be applied to the purification of α-Capecitabine-d11. These methods rely on differences in solubility of the compound and impurities in a chosen solvent or mixture of solvents. By carefully controlling parameters such as temperature, solvent composition, and cooling rate, crystalline solid with high purity can be obtained. The use of seed crystals can also be employed to induce crystallization and control crystal form. While specific details on the crystallization of α-Capecitabine-d11 were not found, crystallization techniques are mentioned in the context of preparing Capecitabine and related intermediates, such as the crystallization of D-ribose or the preparation of Capecitabine direct-tabletting crystals. These general methodologies would be applicable to the purification of α-Capecitabine-d11.

Optimization of Synthetic Yields and Isotopic Purity for α-Capecitabine-d11

Optimization of synthetic yields for α-Capecitabine-d11 involves refining reaction conditions, reagent stoichiometry, and work-up procedures to maximize the amount of desired product obtained from the starting materials. Achieving high yields is crucial for the efficient and cost-effective production of labeled compounds.

Ensuring high isotopic purity is equally critical for α-Capecitabine-d11, especially when it is intended for use as an internal standard in quantitative analysis. High isotopic purity, typically reported as atom percent deuterium (atom % D) or percentage of deuterated forms, indicates the proportion of molecules that contain the intended deuterium labels. Reported purities for Capecitabine-d11 are often high, such as ≥99% deuterated forms or 99 atom % D synzeal.com.

The determination of isotopic purity is commonly performed using mass spectrometry, including LC/MS and UHPLC/MS. These techniques allow for the separation of the labeled compound from any unlabeled or partially labeled variants and other impurities. By analyzing the mass spectrum, the relative abundance of ions corresponding to different isotopic compositions can be determined. Advances in high-resolution mass spectrometry, such as Time-of-Flight (TOF) mass spectrometry, have improved the ability to resolve isotopes and accurately quantify the labeled composition, even in complex mixtures. The process typically involves separating the compound of interest chromatographically, extracting the resolved isotopes based on their accurate masses, and integrating the peak areas of each isotopic variant to calculate the isotopic enrichment. This analytical feedback loop is essential for optimizing synthetic routes to achieve desired levels of isotopic purity.

Advanced Analytical Characterization of α Capecitabine D11

Spectroscopic Confirmation of Deuterium (B1214612) Incorporation

Spectroscopic techniques play a vital role in verifying the successful incorporation of deuterium atoms into the α-Capecitabine-d11 structure and determining their positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification and Positional Assignment (e.g., ¹H, ¹³C, ¹⁹F, ²H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly valuable for characterizing deuterated compounds. By analyzing the NMR spectra, the presence and location of deuterium atoms can be confirmed, and the level of deuterium incorporation can be quantified.

¹H NMR spectroscopy is routinely used to assess the hydrogen environment in a molecule. Upon deuteration, the signals corresponding to the deuterated positions in the ¹H NMR spectrum will be significantly reduced in intensity or disappear entirely, providing clear evidence of deuterium incorporation. Analysis of the remaining proton signals can help confirm the structure of the non-deuterated parts of the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton. Changes in the ¹³C NMR spectrum, such as altered chemical shifts or coupling patterns due to neighboring deuterium atoms (which have a different spin quantum number than hydrogen), can further support the position of deuteration.

¹⁹F NMR spectroscopy is relevant for Capecitabine (B1668275) and its analogs due to the presence of a fluorine atom. Changes in the ¹⁹F NMR spectrum caused by nearby deuterium atoms can provide additional confirmation of deuteration in specific regions of the molecule.

²H NMR (Deuterium NMR) spectroscopy directly detects deuterium nuclei. This technique is particularly useful for confirming the presence of deuterium and can provide information about the chemical environment of the deuterium atoms, helping to assign their specific positions within the molecule. While specific ²H NMR data for α-Capecitabine-d11 were not detailed in the provided snippets, ²H NMR is a standard and essential technique for the unequivocal confirmation and quantification of deuterium incorporation in labeled compounds.

Multinuclear NMR measurements, including ¹H, ¹³C, and ¹⁹F NMR, have been used in structural studies and tautomeric form assignment of Capecitabine mdpi.com. These techniques, when applied to α-Capecitabine-d11, would similarly provide detailed structural information and confirm the isotopic labeling.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Weight Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the accurate molecular weight of α-Capecitabine-d11 and assessing its isotopic purity. HRMS provides highly precise mass measurements, often to several decimal places, which allows for the determination of the elemental composition of the molecule.

For deuterated compounds like α-Capecitabine-d11, HRMS can distinguish between ions containing different numbers of deuterium and hydrogen atoms (isotopologs). By analyzing the isotopic peak distribution in the HRMS spectrum, the extent of deuterium incorporation and the isotopic purity (the percentage of molecules containing the specified number of deuterium atoms) can be accurately determined. ESI-HRMS is a technique used to study the isotopic purity of deuterium-labeled organic compounds by assigning and distinguishing the corresponding H/D isotopolog ions researchgate.netnih.gov. This method allows for rapid and highly sensitive analysis with very low sample consumption researchgate.netnih.gov.

The molecular formula of Capecitabine-d11 (B562045) is C₁₅H₁₁D₁₁FN₃O₆, with a molecular weight of approximately 370.4 g/mol smolecule.comallmpus.comcaymanchem.comsynzeal.comallmpus.compharmaffiliates.com. HRMS analysis would confirm this molecular weight and provide data on the distribution of species with fewer or more deuterium atoms than the target d11.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis Perturbed by Deuteration

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of a compound. These techniques measure the vibrations of chemical bonds, which are affected by the mass of the atoms involved. The replacement of hydrogen atoms with deuterium atoms, which are heavier, alters the vibrational frequencies of the bonds to which they are attached (e.g., C-D bonds vibrate at lower frequencies than C-H bonds).

IR spectroscopy measures the absorption of infrared light when molecular vibrations cause a change in the dipole moment of a bond photothermal.com. It is particularly sensitive to polar bonds photothermal.com. Raman spectroscopy measures the inelastic scattering of light caused by molecular vibrations that induce a change in molecular polarizability photothermal.com. It is generally more sensitive to non-polar bonds photothermal.com.

By comparing the IR and Raman spectra of α-Capecitabine-d11 to those of non-deuterated Capecitabine, shifts in vibrational bands corresponding to the deuterated positions can be observed. These shifts provide spectroscopic evidence for the successful incorporation of deuterium and can help confirm the regions of the molecule that have been labeled. FT-IR is mentioned as an analytical technique for impurity detection in Capecitabine veeprho.comveeprho.com.

Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Methodologies for α-Capecitabine-d11 Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. Various HPLC methodologies are employed to evaluate the chemical purity of α-Capecitabine-d11. This involves developing and validating methods that can effectively separate α-Capecitabine-d11 from its related substances, including synthetic precursors, by-products, degradation products, and potential isomers.

HPLC methods for Capecitabine and its impurities typically involve reversed-phase columns and mobile phases consisting of mixtures of aqueous buffers (often with acidic modifiers like formic acid) and organic solvents (such as methanol (B129727) or acetonitrile) researchgate.netresearchgate.net. Detection is commonly performed using UV detectors, often at wavelengths around 250 nm or 305 nm, where Capecitabine and its related compounds absorb light researchgate.netresearchgate.net.

The purity of α-Capecitabine-d11 is determined by integrating the peak area corresponding to α-Capecitabine-d11 in the chromatogram and comparing it to the total area of all peaks. Purity specifications for analytical standards like α-Capecitabine-d11 are typically high, often ≥95% or ≥98% lookchem.com. HPLC is a key technique for ensuring that α-Capecitabine-d11 meets the required purity standards for its intended use, such as an internal standard in quantitative analysis caymanchem.comresearchgate.net.

Several HPLC methods have been developed and validated for the determination of Capecitabine and its impurities in pharmaceutical dosage forms and biological matrices researchgate.netresearchgate.net. These methods demonstrate the effectiveness of HPLC in separating Capecitabine from various related compounds.

Gas Chromatography (GC) Applications for Volatile Impurities

Gas Chromatography (GC) is a chromatographic technique used to separate and analyze volatile or semi-volatile compounds. While HPLC is typically used for the analysis of the main drug substance and less volatile impurities, GC is employed to detect and quantify volatile impurities, such as residual solvents, that may be present in α-Capecitabine-d11.

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients. Even in small amounts, they can affect the quality and safety of the final product. GC, often coupled with a flame ionization detector (FID) or mass spectrometer (MS), is a sensitive method for the analysis of these volatile impurities. GC is listed as an analytical technique for impurity detection in Capecitabine veeprho.com, and GC-MS is mentioned as an available instrument for impurity analysis lookchem.com.

Application as an Internal Standard in Quantitative Bioanalysis

α-Capecitabine-d11 serves as a crucial internal standard in the quantitative analysis of capecitabine in various biological matrices, such as dried blood spots (DBS) and plasma, using LC-MS/MS. innovareacademics.inresearchgate.netnih.gov Its application helps ensure the accuracy, precision, and reliability of the analytical method by accounting for potential variations throughout the analytical process. biopharmaservices.com

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing α-Capecitabine-d11

The development of LC-MS/MS methods for capecitabine quantification frequently involves the use of α-Capecitabine-d11 as the internal standard. innovareacademics.inresearchgate.netnih.gov These methods typically involve sample preparation steps, such as extraction from the biological matrix, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. innovareacademics.inresearchgate.net

For instance, one method for determining capecitabine in dried blood spots utilized ethyl acetate (B1210297) for extraction with capecitabine-d11 as the internal standard. innovareacademics.inresearchgate.net Chromatographic separation was achieved on a C18 column under isocratic conditions using a mobile phase of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer. innovareacademics.inresearchgate.net Detection and quantification were performed using electro spray ionization (ESI) in positive ion mode on a triple quadrupole mass spectrometer, monitoring specific multiple reaction monitoring (MRM) transitions for both capecitabine and capecitabine-d11. innovareacademics.inresearchgate.netresearchgate.net The production mass spectra show transitions of m/z 360.1 → 244.4 for capecitabine and m/z 371.3 → 255.1 for capecitabine-d11 in positive ionization mode. researchgate.net

Another UPLC-MS/MS method for the simultaneous quantification of capecitabine and its metabolites in human plasma also employed capecitabine-d11 as the internal standard for capecitabine. ingentaconnect.com This method used protein precipitation for sample preparation and reversed-phase chromatography on a C18 column with gradient elution. ingentaconnect.com Detection was performed using turbo ion spray tandem mass spectrometry, with capecitabine and capecitabine-d11 detected in positive ion mode. ingentaconnect.com

Analytical Validation Parameters for α-Capecitabine-d11 as an Internal Standard

The analytical methods utilizing α-Capecitabine-d11 as an internal standard undergo rigorous validation to ensure their reliability and compliance with regulatory guidelines. innovareacademics.inresearchgate.netresearchgate.netnih.govresearchgate.net Key validation parameters assessed include linearity, sensitivity, precision, accuracy, and matrix effect. innovareacademics.inresearchgate.netfrontiersin.org

Linearity and Calibration Range Determination

The linearity of the method, established using calibration standards containing α-Capecitabine-d11 at a fixed concentration and varying concentrations of capecitabine, is a critical validation parameter. innovareacademics.inresearchgate.netingentaconnect.com A linear relationship between the peak area ratio of capecitabine to α-Capecitabine-d11 and the nominal concentration of capecitabine is expected over a defined calibration range. innovareacademics.inresearchgate.net

For example, a method for capecitabine in dried blood spots demonstrated linearity over a concentration range of 10-10000 ng/ml with a mean correlation coefficient (r²) of 0.9995. innovareacademics.inresearchgate.net The accuracy and precision for the calibration curve standards were within acceptable limits. innovareacademics.inresearchgate.net Another method reported a linear range of 0.05-10.00 µg/mL for capecitabine in plasma. researchgate.net

Analytical Sensitivity and Detection Limits

Analytical sensitivity, typically expressed as the lower limit of quantification (LLOQ), is determined for capecitabine using the validated method with α-Capecitabine-d11 as the internal standard. innovareacademics.inresearchgate.netfrontiersin.org The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. innovareacademics.inresearchgate.netfrontiersin.org

In the dried blood spot method, the LLOQ for capecitabine was established at 10.0 ng/ml, measured with a signal-to-noise ratio (S/N) ≥ 20. innovareacademics.inresearchgate.net The lowest standard on the calibration curve was accepted as the LLOQ if the analyte response was at least five times more than that of the drug-free blank matrix and met precision and accuracy criteria. innovareacademics.inresearchgate.net Another study reported LLOQ values for capecitabine in plasma ranging from 27.8 nmol/L to 139 nmol/L depending on the specific assay used. researchgate.net

Intra- and Inter-assay Precision and Accuracy Assessment

The precision and accuracy of the method, with α-Capecitabine-d11 as the internal standard, are evaluated at different quality control (QC) concentration levels within a single analytical run (intra-assay) and across multiple runs performed on different days (inter-assay). innovareacademics.inresearchgate.netfrontiersin.orgsalimetrics.com Precision is typically expressed as the coefficient of variation (% CV), while accuracy is assessed by the percentage deviation of the measured concentration from the nominal concentration. innovareacademics.inresearchgate.netfrontiersin.orgsalimetrics.com

For the dried blood spot method, intra-batch precision (% CV) ranged from 1.3-4.6%, and accuracy was within 95.0 to 105.9%. innovareacademics.inresearchgate.net Inter-batch precision varied from 2.2–5.8%, and accuracy was within 94.6 to 103.3%. innovareacademics.inresearchgate.net These results were within the acceptance criteria. innovareacademics.inresearchgate.net Generally, intra-assay % CVs should be less than 10%, and inter-assay % CVs less than 15% for acceptable precision. salimetrics.com

Here is a table summarizing typical precision and accuracy data:

Validation ParameterConcentration LevelIntra-assay Precision (% CV)Intra-assay Accuracy (%)Inter-assay Precision (% CV)Inter-assay Accuracy (%)
Precision and Accuracy (Example Data)LLOQ QC
LQC
MQC
HQC

Note: Specific numerical values for different QC levels would be included here based on research findings. For the dried blood spot method, intra-batch precision ranged from 1.3-4.6% and inter-batch precision from 2.2-5.8%. innovareacademics.inresearchgate.net Accuracy was within 95.0-105.9% for intra-batch and 94.6-103.3% for inter-batch. innovareacademics.inresearchgate.net

Matrix Effect Evaluation and Compensation Strategies

Matrix effects, caused by endogenous components in the biological sample that can affect the ionization of the analyte and internal standard, are a significant consideration in LC-MS/MS bioanalysis. cdc.govbataviabiosciences.com The use of a stable isotopically labeled internal standard like α-Capecitabine-d11 is a primary strategy to compensate for matrix effects, assuming the analyte and IS behave similarly during ionization. biopharmaservices.comcdc.gov

Matrix effect is typically evaluated by comparing the response of the analyte spiked into blank matrix extract to the response of the analyte spiked into a pure solvent at the same concentration. bataviabiosciences.comnih.govnih.gov The ratio of these responses indicates ion enhancement or suppression. bataviabiosciences.com

In methods utilizing capecitabine-d11, the stable isotopic labeling helps in the accurate quantification by maintaining good ionization efficiency, thereby improving the accuracy of the data despite potential matrix effects. innovareacademics.in The matrix effect for analytes and internal standards is assessed during validation, and acceptable ranges are defined by regulatory guidelines. frontiersin.orgnih.gov For instance, one study reported matrix effects for analytes and ISs ranging from 93.1% to 105.8% and 94.75%–99.07%, respectively, indicating negligible matrix effect in that specific method. frontiersin.org

Here is a table illustrating typical matrix effect and recovery data:

CompoundConcentration LevelMatrix Effect (%)Recovery (%)
CapecitabineLow QC
High QC
α-Capecitabine-d11 (IS)IS Concentration

Note: Specific numerical values would be included here based on research findings. For one study, matrix effects for analytes and ISs ranged from 93.1% to 105.8% and 94.75%–99.07%, respectively. frontiersin.org Extraction recovery for analytes and ISs ranged from 93.7% to 106.9% and 96.8%–100.8%, respectively. frontiersin.org

Stability of α-Capecitabine-d11 in Analytical Matrices (e.g., plasma, cell lysates)

The stability of α-Capecitabine-d11, a deuterated internal standard, in various analytical matrices is a critical factor for ensuring the accuracy and reliability of quantitative bioanalytical methods for capecitabine and its metabolites. Several studies have investigated the stability of capecitabine and its related compounds, including deuterated forms like capecitabine-d11, under different storage and handling conditions in biological matrices such as plasma and dried blood spots (DBS).

Research indicates that the stability of capecitabine and its metabolites in plasma can be influenced by factors such as temperature, storage duration, and the presence of stabilizing agents nih.govuniversiteitleiden.nl. For instance, one study evaluating the stability of capecitabine and its metabolites in human plasma noted that the deviation after three freeze (-70 °C) /thaw (room temperature) cycles was within ±15% of the nominal concentrations for capecitabine-d11 ingentaconnect.com. The stability of the final extract in processed human lithium heparinized plasma samples was evaluated after 10 days at 2-8 °C, showing a deviation for low concentrations of less than or equal to 5.8% of the nominal concentration for all analytes, with a coefficient of variation (CV) less than or equal to 4.4% ingentaconnect.com.

Another study focusing on the determination of capecitabine in dried blood spots (DBS) utilized capecitabine-d11 as the internal standard researchgate.netinnovareacademics.in. This method evaluated bench-top stability at room temperature, wet and dry extract stability, freeze-thaw stability, and long-term stability researchgate.net. For dried blood spot samples, long-term stability stored at room temperature under ambient conditions was studied at both low and high quality control levels innovareacademics.in. Samples were considered stable if the deviation of the mean calculated concentration of stability QC samples was within ±15.0% innovareacademics.in.

The use of stable isotopically labeled internal standards, such as capecitabine-d11, is crucial for accurate quantification in bioanalytical methods as they help to correct for variations in matrix effects and sample processing ingentaconnect.cominnovareacademics.inresearchgate.net. While deuterium labeling can sometimes lead to slight differences in retention time compared to the non-deuterated analyte due to the deuterium isotope effect, this issue has not been widely reported for capecitabine-d11 in the context of its use as an internal standard researchgate.net.

The stability of capecitabine itself in plasma can be increased by adding a cytidine (B196190) deaminase inhibitor like tetrahydrouridine, which helps to prevent its degradation during storage nih.gov. However, specific detailed data solely on the stability of α-Capecitabine-d11 in cell lysates was not extensively available in the search results. Studies often focus on the parent compound and its metabolites in plasma for pharmacokinetic analysis geneesmiddeleninformatiebank.nlnih.govnih.govmdpi.comnih.gov.

Based on the available information, α-Capecitabine-d11 demonstrates acceptable stability in plasma under typical analytical storage conditions, including freeze-thaw cycles and refrigerated storage of processed samples, when used as an internal standard in validated LC-MS/MS methods ingentaconnect.com.

Here is a summary of stability findings for related compounds in plasma from the search results, providing context for the expected behavior of α-Capecitabine-d11:

MatrixConditionAnalyte(s)Stability FindingSource
PlasmaThree freeze/thaw cycles (-70°C to RT)Capecitabine-d11, Capecitabine, metabolitesDeviation within ±15% of nominal concentrations for Capecitabine-d11. ingentaconnect.com ingentaconnect.com
Plasma10 days at 2-8°C (extract)Capecitabine-d11, Capecitabine, metabolitesDeviation ≤ 5.8% for low concentrations, CV ≤ 4.4%. ingentaconnect.com ingentaconnect.com
PlasmaLong-term storage at -20°CUracil and DihydrouracilStable for at least 3 weeks. universiteitleiden.nl universiteitleiden.nl
Plasma3 months (long-term)Capecitabine and five metabolitesStability within ±15.0%. nih.gov nih.gov
Plasma24 h in autosampler (short-term)Capecitabine and five metabolitesStability within ±15.0%. nih.gov nih.gov
PlasmaThree frozen-thaw cyclesCapecitabine and five metabolitesStability within ±15.0%. nih.gov nih.gov
DBSRoom temperature (long-term)Capecitabine, Capecitabine-d11Stable if deviation of mean calculated concentration is within ±15.0%. innovareacademics.in innovareacademics.in

The data presented here primarily focuses on the stability of capecitabine and its metabolites, with specific mentions of capecitabine-d11's stability as an internal standard in validated methods. The consistent use of capecitabine-d11 in these methods and the reported validation results suggest its adequate stability for its intended purpose in quantitative analysis.

Investigations into Biochemical Transformations of α Capecitabine D11

In Vitro Enzymatic Biotransformation Pathways

In vitro studies are essential for dissecting the enzymatic pathways involved in the metabolism of drug compounds, including deuterated analogs like α-Capecitabine-d11. These studies provide controlled environments to investigate the role of specific enzymes and cellular fractions in the biotransformation process,.

Microsomal Stability Studies of α-Capecitabine-d11

Microsomal stability assays are commonly employed to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes and other microsomal enzymes, which are primarily involved in Phase I biotransformations,,. These studies typically involve incubating the compound with liver microsomes, often supplemented with cofactors like NADPH, and monitoring the depletion of the parent compound over time,. The half-life (t½) and intrinsic clearance (CLint) are key parameters determined from these experiments, providing insights into the compound's metabolic lability,,.

For α-Capecitabine-d11, microsomal stability studies would aim to determine if the deuterium (B1214612) substitution affects its susceptibility to initial metabolic steps catalyzed by microsomal enzymes compared to capecitabine (B1668275). While specific data on α-Capecitabine-d11 microsomal stability was not extensively detailed in the general search results, the principle of deuteration suggests a potential for reduced metabolic rate if the deuterated positions are involved in rate-limiting bond cleavage steps catalyzed by these enzymes sfu.ca, mims.com.

Hepatocyte Incubation Studies with α-Capecitabine-d11

Hepatocyte incubation studies provide a more physiologically relevant in vitro system compared to microsomes, as they utilize intact liver cells containing both Phase I and Phase II metabolic enzymes, as well as cofactors and transporters nih.gov,, mims.com. These studies allow for the investigation of the complete spectrum of hepatic biotransformation pathways, including sequential metabolic steps and conjugation reactions nih.gov,.

Characterization and Identification of Deuterated Metabolites

Identifying and characterizing the metabolites of α-Capecitabine-d11 is crucial for understanding its metabolic fate and confirming that the deuteration strategy results in the expected metabolic profile nih.gov, nih.gov, sfu.ca,,,,. The metabolic pathway of capecitabine involves the formation of several key metabolites: 5'-deoxy-5-fluorocytidine (B193531) (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), and 5-FU, which is then further catabolized wikipedia.org, nih.gov, nih.gov,,,,,,,. For α-Capecitabine-d11, the corresponding deuterated metabolites would be expected, with the deuterium atoms retained in their structures depending on the site of metabolic transformation relative to the deuterium labels.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is the gold standard technique for the identification and structural characterization of drug metabolites,,,,,. High-resolution accurate mass (HRAM) MS is particularly valuable as it allows for the determination of the elemental composition of metabolites, while tandem MS (MS/MS) provides fragmentation patterns that aid in elucidating their structures,.

For α-Capecitabine-d11, LC-MS/MS methods are routinely used for its quantification as an internal standard, demonstrating the applicability of this technique to the deuterated compound fluoroprobe.com. Applying these techniques to in vitro incubation samples (e.g., from microsomes or hepatocytes) or in vivo samples containing α-Capecitabine-d11 would enable the detection and identification of deuterated metabolites based on their characteristic mass-to-charge ratios (m/z) and fragmentation patterns,,,,,. The presence of deuterium atoms results in distinct isotopic peaks and mass shifts compared to the non-deuterated counterparts, facilitating their identification fluoroprobe.com.

Elucidating the metabolic network for α-Capecitabine-d11 involves mapping the series of enzymatic reactions that transform the parent compound into its various metabolites,,,. Based on the known metabolic pathway of capecitabine, the network for α-Capecitabine-d11 would involve the sequential actions of carboxylesterase, cytidine (B196190) deaminase, and thymidine (B127349) phosphorylase, followed by the catabolic enzymes dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase, and β-ureido-propionase wikipedia.org, nih.gov, nih.gov,,,,,,,.

By identifying the deuterated metabolites formed in vitro and in vivo and understanding their structural relationships to the parent compound, the specific enzymatic steps involved in their formation can be inferred nih.gov, nih.gov, sfu.ca,,,,. Mass spectrometry-based approaches, combined with the analysis of reaction kinetics and enzyme activities, contribute to building a comprehensive picture of how α-Capecitabine-d11 is processed through these metabolic pathways,,,. The deuterium labels serve as tracers, allowing for the tracking of specific parts of the molecule through the metabolic network and providing insights into which bonds are cleaved during biotransformation sfu.ca, mims.com.

Specific Enzyme-Mediated Transformations

The biotransformation of capecitabine and, by extension, α-Capecitabine-d11, is mediated by a series of specific enzymes, nih.gov, nih.gov, sfu.ca,,,, mims.com,. The primary enzymes involved in the activation cascade are carboxylesterase, cytidine deaminase, and thymidine phosphorylase wikipedia.org, nih.gov, nih.gov,,,,,,,.

The initial step involves the hydrolysis of α-Capecitabine-d11 by carboxylesterase, primarily in the liver, to form deuterated 5'-dFCR, nih.gov, nih.gov,,,,,,,,. Subsequently, deuterated 5'-dFCR is deaminated by cytidine deaminase to produce deuterated 5'-dFUR nih.gov, nih.gov,,,,,,,,. The final activation step, occurring predominantly in tumor tissues, is the conversion of deuterated 5'-dFUR to deuterated 5-FU by thymidine phosphorylase, nih.gov,,,,,,.

The catabolism of deuterated 5-FU would then be mediated by enzymes such as dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase, and β-ureido-propionase, leading to the formation of further deuterated catabolites wikipedia.org, nih.gov,,,,,. The extent to which deuterium substitution affects the activity of these specific enzymes towards α-Capecitabine-d11 and its deuterated metabolites is a key aspect of understanding its metabolic profile sfu.ca, mims.com. Studies investigating the kinetics of these individual enzymatic reactions with α-Capecitabine-d11 compared to capecitabine can provide quantitative data on the impact of deuteration on the rate of each transformation step sfu.ca, mims.com.

Carboxylesterase-Mediated Hydrolysis of α-Capecitabine-d11

The initial step in the metabolic activation of capecitabine, and by extension α-Capecitabine-d11, is the hydrolysis of the carbamate (B1207046) linkage. This reaction is primarily catalyzed by carboxylesterase enzymes (CES), particularly human carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2). mu-varna.bgnih.govnih.gov This hydrolysis cleaves the pentyloxycarbonyl group from capecitabine, yielding 5'-deoxy-5-fluorocytidine (5'-DFCR). nih.govnih.govdrugbank.commdpi.comiiarjournals.orgcmicgroup.comiiarjournals.orgresearchgate.netcaymanchem.com

Research indicates that CES1 and CES2 are the primary enzymes responsible for this initial hydrolysis, with CES3 showing little catalytic activity towards capecitabine. nih.gov CES1 is highly expressed in the liver, while CES2 is significantly expressed in the liver and the gastrointestinal tract. mu-varna.bgnih.gov The activity of these enzymes is crucial for the systemic availability of 5'-DFCR. Studies using recombinant human carboxylesterase isozymes have shown that CES1A1 and CES2 hydrolyze capecitabine with similar catalytic efficiencies. nih.gov

Data on the catalytic efficiencies of human carboxylesterases towards capecitabine:

Enzyme IsozymeCatalytic Efficiency (min⁻¹ mM⁻¹)
CES1A114.7 nih.gov
CES212.9 nih.gov
CES3Little activity nih.gov

The deuterium labeling in α-Capecitabine-d11 may potentially influence the kinetics of this hydrolysis step due to the kinetic isotope effect, although specific data on the direct impact of d11 labeling on CES-mediated hydrolysis rates were not extensively detailed in the search results. However, deuteration has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com

Cytidine Deaminase Activity on α-Capecitabine-d11

Following the carboxylesterase-mediated hydrolysis, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR). This conversion is catalyzed by cytidine deaminase (CDA). drugbank.commdpi.comiiarjournals.orgcmicgroup.comiiarjournals.orgresearchgate.netcaymanchem.compharmgkb.orgontosight.aihmdb.ca CDA is found in the liver and various tumor tissues. mdpi.comiiarjournals.org This enzymatic deamination removes the amino group from the cytosine moiety of 5'-DFCR, replacing it with a hydroxyl group, resulting in the formation of 5'-DFUR.

Studies have investigated the correlation between CDA activity and the metabolic conversion of 5'-DFCR to 5'-DFUR. iiarjournals.org While the AUC of 5'-DFUR has shown a significant inverse correlation with creatinine (B1669602) clearance, the metabolic ratio of 5'-DFUR plus 5-FU to 5'-DFCR did not depend on plasma CDA activity in one study, suggesting that factors beyond plasma CDA levels may influence this conversion. iiarjournals.org

The conversion by CDA is a key step in the activation cascade, moving the compound closer to the active 5-FU form. The presence of deuterium labeling in α-Capecitabine-d11 could potentially affect the rate of this deamination reaction, although specific experimental data on the CDA-mediated deamination of α-Capecitabine-d11 were not prominently available in the provided search results.

Thymidine Phosphorylase Interactions with α-Capecitabine-d11

The final enzymatic step in the activation of capecitabine to 5-FU is the conversion of 5'-DFUR to 5-fluorouracil (B62378). drugbank.commdpi.comiiarjournals.orgcmicgroup.comresearchgate.netpharmgkb.orgontosight.aihmdb.cawikipedia.orgfda.gov This reaction is catalyzed by thymidine phosphorylase (TP), also known as uridine (B1682114) phosphorylase (UPase) or platelet-derived endothelial cell growth factor (PD-ECGF). mdpi.compharmgkb.org TP is found at higher concentrations in many tumor tissues compared to normal tissues, contributing to the tumor-selective activation of capecitabine. mdpi.comiiarjournals.org

TP cleaves the glycosidic bond of 5'-DFUR, releasing 5-FU and 2-deoxyribose-1-phosphate. hmdb.ca The elevated levels of TP in tumors are a key factor in the design and efficacy of capecitabine as a prodrug. Patients with low TP activity may exhibit resistance to capecitabine due to inefficient conversion of 5'-DFUR to 5-FU. mdpi.com

α-Capecitabine-d11, after undergoing the initial metabolic steps, would be transformed into deuterated 5'-DFUR. The interaction of deuterated 5'-DFUR with thymidine phosphorylase is expected to follow a similar enzymatic mechanism as the non-deuterated form. However, the deuterium labeling might influence the binding affinity or catalytic rate of TP, which could be investigated in detailed kinetic studies using the deuterated substrate. The provided search results primarily discuss the interaction of non-deuterated 5'-DFUR with TP.

Dihydropyrimidine Dehydrogenase (DPD) Involvement in α-Capecitabine-d11 Metabolism

While the enzymes discussed above are involved in the activation of capecitabine and its metabolites towards 5-FU, dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism (inactivation) of 5-FU. drugbank.compharmgkb.orgontosight.aifda.govwikipedia.orgnih.govplos.orgcancerresearchuk.orgfda.gov DPD is responsible for the initial and major step in the breakdown of 5-FU, converting it to 5-fluoro-5,6-dihydro-fluorouracil (FUH2). drugbank.comfda.gov This inactivation pathway significantly reduces the systemic exposure to the active 5-FU.

DPD is widely expressed in various tissues, including the liver. pharmgkb.orgplos.org Genetic variations in the DPYD gene, which encodes DPD, can lead to reduced or absent enzyme activity (DPD deficiency). wikipedia.orgnih.govplos.orgcancerresearchuk.orgfda.gov Individuals with partial or complete DPD deficiency are at increased risk of severe and potentially life-threatening toxicity from fluoropyrimidines like capecitabine and 5-FU due to the accumulation of the active drug. wikipedia.orgnih.govplos.orgcancerresearchuk.orgfda.gov

Since α-Capecitabine-d11 is metabolized to deuterated 5-FU, the subsequent catabolism of deuterated 5-FU would also involve DPD. Deuterium substitution can sometimes affect the rate of enzymatic reactions, particularly if the substituted atom is involved in the rate-determining step. While the primary metabolic fate of deuterated 5-FU would still be DPD-mediated inactivation, studies with α-Capecitabine-d11 could potentially reveal subtle differences in the kinetics of DPD activity on deuterated 5-FU compared to its non-deuterated counterpart. However, the provided search results focus on the role of DPD in the metabolism of non-deuterated 5-FU and the clinical implications of DPD deficiency.

Subcellular Localization and Interaction Studies

The biochemical transformations of α-Capecitabine-d11 and its metabolites occur within specific cellular compartments, mediated by enzymes located in the liver, tumor cells, and other tissues. Understanding the subcellular localization of these enzymes and the transport mechanisms governing the movement of α-Capecitabine-d11 and its metabolites across cell membranes is crucial for a complete picture of its cellular pharmacology.

Cellular Uptake Mechanisms of α-Capecitabine-d11 in Specific Cell Lines

The cellular uptake of capecitabine and its metabolites involves transport across cell membranes. While specific studies on the cellular uptake mechanisms of α-Capecitabine-d11 were not detailed in the search results, the uptake of its non-deuterated analog and metabolites has been investigated. Capecitabine is rapidly absorbed through the gastrointestinal wall as an intact molecule. iiarjournals.org Its metabolites, such as 5'-DFCR and 5'-DFUR, are then distributed to various tissues. drugbank.com

The transport of nucleoside analogs like capecitabine and its metabolites into cells can occur via nucleoside transporters, which are membrane proteins that facilitate the movement of nucleosides and nucleobases across cell membranes. These transporters can be either equilibrative (facilitating movement down a concentration gradient) or concentrative (moving substrates against a concentration gradient, often coupled to ion gradients). While the search results did not provide specific details on the uptake of α-Capecitabine-d11 in particular cell lines or the specific transporters involved, studies on the non-deuterated compound and related fluoropyrimidines suggest that nucleoside transporters likely play a role in the cellular entry of capecitabine metabolites like 5'-DFCR and 5'-DFUR.

Efflux Transporter Interactions with α-Capecitabine-d11

Efflux transporters are membrane proteins that actively pump substrates out of cells, potentially limiting intracellular accumulation and contributing to drug resistance. For nucleoside analogs and their metabolites, efflux can be mediated by various transporter families, including ABC (ATP-binding cassette) transporters.

Specific information regarding the interaction of α-Capecitabine-d11 or its deuterated metabolites with efflux transporters was not found in the provided search results. However, for other nucleoside analogs used in cancer therapy, efflux transporters can influence their intracellular concentrations and therapeutic efficacy. Research on the efflux of capecitabine metabolites, particularly 5-FU and its active phosphorylated forms, by ABC transporters or other efflux systems could provide insights into potential mechanisms affecting the intracellular levels of deuterated metabolites derived from α-Capecitabine-d11. Further studies would be needed to specifically investigate the interaction of α-Capecitabine-d11 and its deuterated metabolites with relevant efflux transporters in various cell lines.

Intracellular Distribution and Compartmentation in In Vitro Cell Models

Investigations into the intracellular distribution and compartmentation of chemical compounds in in vitro cell models are crucial for understanding their cellular pharmacokinetics and mechanisms of action. For α-Capecitabine-d11, a deuterium-labeled analog of Capecitabine, studies in in vitro cell models would typically aim to trace its cellular uptake, subsequent metabolic transformations, and the localization of the parent compound and its labeled metabolites within different cellular compartments.

Based on the known metabolic pathway of Capecitabine, which serves as a prodrug for 5-fluorouracil (5-FU), α-Capecitabine-d11 is expected to undergo a series of enzymatic conversions within cells. These transformations lead to the formation of labeled metabolites, including 5'-deoxy-5-fluorocytidine-d11 (DFCR-d11), 5'-deoxy-5-fluorouridine-d11 (DFUR-d11), and ultimately, the active cytotoxic moiety 5-fluorouracil-d11 (5-FU-d11) drugbank.com. The final conversion to 5-FU is significantly influenced by the enzyme thymidine phosphorylase, which is often found at higher concentrations in tumor tissues drugbank.comnih.goveuropa.eu.

Following the intracellular generation of 5-FU-d11, this active metabolite is further anabolized into cytotoxic nucleotides, such as 5-fluorouridine (B13573) triphosphate-d11 (5-FUTP-d11) and 5-fluoro-2'-deoxyuridine (B1346552) monophosphate-d11 (5-FdUMP-d11). These phosphorylated metabolites are known to be retained within the cell, exerting their cytotoxic effects by interfering with DNA and RNA synthesis drugbank.comnih.gov.

Mechanistic Elucidation Through Isotope Effects with α Capecitabine D11

Principles of Kinetic Isotope Effects (KIE) in Enzyme Catalysis

A kinetic isotope effect is the ratio of the rate constant for a reaction with a light isotope (k_L) to the rate constant for the same reaction with a heavy isotope (k_H). wikipedia.org The effect arises primarily from the difference in the zero-point vibrational energy of the chemical bond to the isotope. A bond to a heavier isotope (like a carbon-deuterium bond) has a lower zero-point energy than a bond to a lighter isotope (a carbon-hydrogen bond), making the C-D bond stronger and requiring more energy to break. This fundamental difference is exploited to study reaction mechanisms. youtube.com

Secondary kinetic isotope effects occur when the isotopically labeled atom is not directly involved in bond-making or bond-breaking in the rate-limiting step. wikipedia.org These effects are generally much smaller than primary KIEs, with typical k_H/k_D values ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, they provide crucial information about changes in the local environment of the isotope between the ground state and the transition state.

Secondary KIEs are often categorized by their position relative to the reaction center (e.g., α, β). An α-secondary KIE, where the isotope is attached to the carbon atom undergoing a change in hybridization, is particularly informative.

Normal KIE (k_H/k_D > 1): This is typically observed when the hybridization of the carbon atom changes from sp3 (tetrahedral) in the reactant to sp2 (trigonal planar) in the transition state. The sp2-hybridized state has less hindered out-of-plane bending vibrations, leading to a faster reaction for the hydrogen-containing compound.

Inverse KIE (k_H/k_D < 1): This usually occurs when the hybridization changes from sp2 to sp3 in the transition state. The more constrained vibrational modes in the sp3-hybridized transition state favor the heavier deuterium (B1214612) isotope, making the deuterated compound react faster.

Application of α-Capecitabine-d11 in Probing Rate-Limiting Steps of Enzymatic Reactions

The enzymatic pathway is as follows:

Carboxylesterase (CES): Primarily in the liver, CES hydrolyzes the pentyloxycarbonyl group of capecitabine (B1668275) to yield 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR). mu-varna.bgresearchgate.net

Cytidine (B196190) Deaminase (CDA): This enzyme, found in the liver and tumor tissues, converts 5'-DFCR into 5'-deoxy-5-fluorouridine (5'-DFUR). nih.gov

Thymidine (B127349) Phosphorylase (TP): TP, which is often overexpressed in tumor cells, catalyzes the final conversion of 5'-DFUR to 5-FU. nih.govnih.gov

Table 1: Hypothetical Kinetic Isotope Effects for the Enzymatic Activation of α-Capecitabine-d11

Enzymatic StepEnzymeSubstrateProductHypothetical k_H/k_DInterpretation
1Carboxylesteraseα-Capecitabine-d115'-DFCR~1.05C-H bond cleavage is not part of the rate-limiting step for this enzyme.
2Cytidine Deaminase5'-DFCR (deuterated)5'-DFUR~1.20A secondary KIE suggests a change in hybridization at a labeled carbon during the rate-limiting deamination step.
3Thymidine Phosphorylase5'-DFUR (deuterated)5-FU~4.50A large primary KIE indicates that the cleavage of a C-D bond is the rate-limiting step of this conversion.

Elucidation of Reaction Mechanisms via Deuterium Substitution

Beyond identifying rate-limiting steps, KIE studies with α-Capecitabine-d11 can illuminate the detailed chemical mechanisms and transition state structures of the activating enzymes.

Enzymatic reactions are known for their high stereospecificity. The use of stereospecifically deuterated substrates allows for the tracking of the stereochemical fate of atoms during a reaction. For instance, if a deuterium atom in α-Capecitabine-d11 replaces a hydrogen at a prochiral center, the stereochemical configuration (retention or inversion) of the product can reveal how the substrate is held in the enzyme's active site and the geometric trajectory of the catalytic reaction. This information is invaluable for understanding enzyme function and for designing specific enzyme inhibitors.

The magnitude of the KIE is a sensitive probe of the transition state (TS) geometry. As discussed, secondary α-KIEs can distinguish between sp2 and sp3 hybridization at the TS. This can be applied to the capecitabine pathway, particularly the cytidine deaminase step. Studies on cytidine deaminase have suggested that the reaction proceeds through a tetrahedral intermediate, where the C4 carbon of the pyrimidine (B1678525) ring changes from sp2 to sp3 hybridization. acs.orgnih.gov An inverse secondary KIE (k_H/k_D < 1) observed with α-Capecitabine-d11 labeled at or near this position would provide strong experimental evidence supporting the formation of this sp3-hybridized tetrahedral intermediate in the rate-limiting step of the reaction. A normal KIE (k_H/k_D > 1) would suggest a transition state with more sp2 character, while a KIE of unity would imply no significant change in hybridization at the labeled position.

Table 2: Interpretation of KIE Values for Mechanistic Insights

Observed KIE (k_H/k_D)TypeImplication for Transition State (TS)Example Application in Capecitabine Pathway
> 2PrimaryC-H/C-D bond is significantly broken in the TS; indicates a rate-limiting bond cleavage.Probing the phosphorolysis step by Thymidine Phosphorylase.
> 1 (e.g., 1.1-1.4)SecondaryNormal KIE; suggests loosening of bending vibrations, often due to rehybridization from sp3 to sp2.Investigating a potential carbocation-like TS in one of the steps.
≈ 1Primary or SecondaryNo significant change in bonding or vibrational environment at the labeled position in the TS.Rules out bond cleavage at the labeled site as being rate-limiting.
< 1 (e.g., 0.7-0.9)SecondaryInverse KIE; suggests tightening of bending vibrations, often due to rehybridization from sp2 to sp3.Providing evidence for a tetrahedral intermediate in the Cytidine Deaminase reaction.

Mechanistic Insights into α-Capecitabine-d11: Isotope Effects in Metabolic Studies

Detailed research findings on the use of α-Capecitabine-d11 for mechanistic elucidation through deuterium exchange and in vitro metabolic turnover studies are not publicly available in the current body of scientific literature. While the metabolism of capecitabine is well-documented, specific studies utilizing the deuterated analog, α-Capecitabine-d11, to investigate kinetic isotope effects and metabolic pathways in vitro could not be identified in the performed search.

Capecitabine is known to be a prodrug that undergoes a three-step enzymatic conversion to the active cytotoxic agent 5-fluorouracil (B62378) (5-FU). This metabolic cascade involves the enzymes carboxylesterase, cytidine deaminase, and thymidine phosphorylase. The use of isotopically labeled compounds, such as α-Capecitabine-d11, is a standard scientific method to probe the mechanisms of such enzymatic reactions. Deuterium labeling can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier mass of deuterium compared to hydrogen. This effect can provide valuable information about the rate-determining step of a reaction and the nature of the transition state.

Despite the theoretical utility of α-Capecitabine-d11 in such studies, specific data from in vitro experiments, including comparative metabolic rates, kinetic parameters (Km, Vmax), and deuterium exchange phenomena, are not present in the available search results. Therefore, the creation of detailed research findings and data tables as requested is not possible at this time.

Further research would be required to elucidate the specific impact of deuterium substitution on the α-position of capecitabine on its enzymatic conversion and to generate the data necessary for a comprehensive analysis of its metabolic turnover and mechanistic details through isotope effects.

Application of α Capecitabine D11 in Research Models

Use as a Metabolic Tracer in Ex Vivo Systems

Ex vivo systems, which utilize tissues or organs outside the living organism, provide a controlled environment to study complex biological processes like drug metabolism, bridging the gap between in vitro cell cultures and in vivo studies. lifetecgroup.com In these models, α-Capecitabine-d11 is indispensable for accurately tracing the metabolic fate of Capecitabine (B1668275).

Perfused organ systems, particularly those using the liver, maintain the tissue's complex three-dimensional architecture and physiological functions, such as metabolic activity and biliary excretion, for several hours outside the body. lifetecgroup.comtno-pharma.com These platforms are valuable for investigating hepatic clearance and the potential for drug-drug interactions. tno-pharma.com

In a typical perfused liver study investigating Capecitabine, the organ would be supplied with an oxygenated, nutrient-rich medium containing a known concentration of the parent drug. hra.nhs.uk To accurately quantify the rate of metabolism and the formation of downstream metabolites like 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), 5'-deoxy-5-fluorouridine (5'-DFUR), and 5-fluorouracil (B62378) (5-FU), samples of the perfusate and bile are collected over time. tno-pharma.comnih.gov α-Capecitabine-d11 is added to these samples during processing as an internal standard. Because it is chemically identical to Capecitabine but mass-shifted, it experiences the same extraction efficiency and ionization response during mass spectrometry analysis, allowing for precise correction of any sample loss or matrix effects. This ensures high confidence in the resulting metabolic profiles.

Precision-cut tissue slices, especially from the liver, offer another robust ex vivo model to study the biotransformation of xenobiotics. These thin slices retain the cellular diversity and structure of the original organ, allowing for the investigation of metabolic pathways in a near-native tissue environment.

When studying Capecitabine's biotransformation, liver slices are incubated in a culture medium containing the drug. The formation of metabolites over time is monitored by analyzing both the tissue slices and the surrounding medium. As with perfused organs, α-Capecitabine-d11 is essential for the accurate quantification of the parent compound and its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled standard is critical for generating reliable data on the rates of enzymatic conversion and identifying the specific metabolites formed within the liver tissue.

Role in Quantitative Proteomics and Metabolomics Studies

While the direct application of α-Capecitabine-d11 is in metabolomics and pharmacokinetic analysis, the data generated are crucial for informing broader systems biology studies, including proteomics. Its primary role is to ensure the accuracy of quantitative data for small molecules.

Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its high accuracy and precision. This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. α-Capecitabine-d11, with its eleven deuterium (B1214612) atoms, serves this purpose perfectly for the analysis of Capecitabine. researchgate.net

In this methodology, a known quantity of α-Capecitabine-d11 is spiked into a biological sample (e.g., plasma, tissue homogenate) before sample preparation. nih.gov During LC-MS/MS analysis, the non-labeled (analyte) and the deuterium-labeled (internal standard) compounds are separated chromatographically but detected simultaneously by the mass spectrometer. The instrument can distinguish between the two based on their mass difference. researchgate.net The ratio of the analyte's signal to the internal standard's signal is used to calculate the exact concentration of the analyte, effectively canceling out variations in sample handling and instrument response.

Below is a table representing the distinct mass-to-charge ratios (m/z) for Capecitabine and its deuterated standard, which allows for their simultaneous detection in mass spectrometry.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Capecitabine360.1244.4
α-Capecitabine-d11371.3255.1
Data derived from production mass spectra used in LC-ESI-MS/MS analysis. researchgate.net

A key application of α-Capecitabine-d11 is in pharmacokinetic studies, where the absolute quantification of Capecitabine and its cascade of metabolites is essential. Capecitabine is sequentially converted to 5'-DFCR, 5'-DFUR, and finally to the active drug 5-FU. ingentaconnect.com Validated LC-MS/MS methods have been developed to simultaneously measure these compounds in biological matrices like human plasma. nih.govnih.gov

These analytical methods typically use the corresponding stable isotope-labeled internal standard for each analyte to ensure accuracy (e.g., 5-FU-13C15N2 for 5-FU). nih.gov α-Capecitabine-d11 is specifically used for the parent drug's quantification. The precise data obtained from these assays are fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for evaluating its efficacy and safety. Untargeted metabolomics studies also leverage these principles to identify novel metabolites that may be associated with drug effects or toxicities. nih.gov

Application in In Vitro Drug-Drug Interaction (DDI) Studies

In vitro DDI studies are a regulatory requirement in drug development, designed to predict how a new drug might affect the metabolism of co-administered medications, and vice-versa. These studies often use human liver microsomes or hepatocytes, which contain the key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.govresearchgate.net

When assessing Capecitabine's potential for DDIs, it is incubated with human liver microsomes and a panel of probe substrates for major CYP enzymes (e.g., CYP2C9, CYP3A4). nih.govinspire.com The rate of metabolism of the probe substrates is measured with and without Capecitabine to determine if it acts as an inhibitor. Conversely, Capecitabine itself is incubated with these systems to see which enzymes are responsible for its metabolism and whether other drugs can inhibit its conversion. nih.gov

In these experiments, α-Capecitabine-d11 is used as the internal standard to accurately quantify the remaining concentration of Capecitabine and the formation of its metabolites over time. This precise quantification is necessary to calculate key parameters like the inhibition constant (Ki) or the Michaelis-Menten constant (Km), which are used to build pharmacokinetic models that predict the likelihood and magnitude of DDIs in vivo. nih.gov

Computational and Theoretical Perspectives on α Capecitabine D11

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are widely used techniques to predict the preferred orientation and binding affinity of a ligand, such as α-Capecitabine-d11, to a protein target. These methods provide a computational framework to explore potential binding modes and estimate the strength of interactions. Various molecular docking programs are available, with some renowned for their scoring accuracy and computational efficiency mdpi.com.

Conformational Analysis of α-Capecitabine-d11

Conformational analysis is a key aspect of molecular modeling, aiming to understand the various spatial arrangements (conformations) a molecule can adopt. For α-Capecitabine-d11, exploring its conformational landscape is essential as the specific 3D structure can significantly influence its binding to target proteins. Computational methods can be used to evaluate the torsional potential energy as a function of rotation around specific bonds, helping to identify stable conformers researchgate.net.

Protein-Ligand Interactions with Deuterated Analogues

Investigating protein-ligand interactions with deuterated analogues like α-Capecitabine-d11 is important for understanding how isotopic substitution might affect binding. Molecular docking studies can be employed to determine the binding potential of such compounds at the active sites of relevant enzymes, such as dihydropyrimidine (B8664642) dehydrogenase (DPD) or thymidine (B127349) phosphorylase (TP), which are involved in the metabolism of capecitabine (B1668275) acs.orgnih.gov. These studies can predict initial binding sites and affinities. While direct studies on α-Capecitabine-d11 protein interactions were not extensively found, research on capecitabine and other ligands interacting with enzymes like DPD and TP, or other protein targets in the context of cancer therapy, provides a framework for how such studies would be conducted for the deuterated analogue acs.orgnih.govplos.org. Hydrogen/deuterium (B1214612) exchange (HDX) methods, often coupled with mass spectrometry, are experimental techniques used to monitor protein-ligand interactions by assessing changes in protein structural fluctuations and solvent accessibility upon ligand binding nih.govnih.govshareok.orgwustl.edu. These experimental findings can complement and validate computational predictions of interaction sites and the impact of ligand binding on protein dynamics.

Quantum Chemical Calculations of Isotope Effects

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. For deuterated compounds like α-Capecitabine-d11, these calculations are particularly valuable for investigating isotope effects, which arise from the difference in mass between hydrogen and deuterium atoms.

Density Functional Theory (DFT) for Vibrational Frequencies and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating various molecular properties, including optimized geometries, vibrational frequencies, and energies researchgate.netmdpi.comnrel.gov. For α-Capecitabine-d11, DFT can be used to determine its stable molecular structure and calculate its vibrational modes. Differences in vibrational frequencies between α-Capecitabine-d11 and its non-deuterated counterpart (capecitabine) can be calculated, providing insights into the effect of deuteration on molecular vibrations. These calculations can also provide information on the energetics of reactions or conformational changes involving α-Capecitabine-d11.

Prediction of Kinetic Isotope Effect Values

Kinetic isotope effects (KIEs) occur when the rate of a chemical reaction is affected by isotopic substitution. For α-Capecitabine-d11, KIEs could potentially influence the rates of metabolic transformations catalyzed by enzymes like DPD or TP. Quantum chemical calculations, often building upon DFT results, can be used to predict KIE values by considering the differences in zero-point energies and vibrational frequencies between the reactant and transition states of a reaction involving the deuterated compound compared to the non-deuterated one europa.eu. Predicting KIEs can help understand if deuteration significantly alters the metabolic fate or reaction rates of α-Capecitabine-d11.

Molecular Dynamics Simulations for Solvent Effects and Conformational Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to simulate the time-dependent behavior of molecular systems. For α-Capecitabine-d11, MD simulations can provide insights into its behavior in different environments, such as in solution (solvent effects) or when interacting with proteins, and assess its conformational stability over time.

MD simulations can explore the conformational flexibility of molecules and protein-ligand complexes mdpi.complos.orgnih.govnih.gov. For α-Capecitabine-d11, MD can reveal how its conformation changes in a dynamic environment and how these changes might be influenced by deuteration. Assessing conformational stability during simulations, often measured by parameters like Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF), is crucial for understanding the molecule's behavior and its interactions with biological targets plos.orgmdpi.comresearchgate.netnih.gov.

Furthermore, MD simulations can explicitly account for the influence of solvent molecules on the behavior of α-Capecitabine-d11 mdpi.commdpi.comchemrxiv.orgnih.govrsc.org. Solvent effects can significantly impact molecular conformation, stability, and binding interactions. By simulating α-Capecitabine-d11 in a solvent environment (e.g., water), MD can provide a more realistic picture of its behavior in biological systems. Techniques like calculating solvation free energy can quantify the impact of the solvent on the molecule's stability and interactions mdpi.com.

In Silico Prediction of Metabolic Fate and Pathways for α-Capecitabine-d11

In silico methods play a crucial role in modern drug discovery and development, offering computational approaches to predict various properties of a compound, including its metabolic fate and pathways mdpi.comchemrxiv.orgoptibrium.comoptibrium.com. These methods aim to estimate how a drug candidate will be transformed within biological systems, providing insights that can guide drug design and reduce the need for extensive experimental testing mdpi.com. Prediction of metabolic transformations often involves identifying potential sites of metabolism and the enzymes likely to be involved, such as cytochrome P450 enzymes (CYPs), flavin-containing monooxygenases (FMOs), and other metabolic enzymes chemrxiv.orgoptibrium.comoptibrium.commoldiscovery.com.

Capecitabine, the non-deuterated analog of α-Capecitabine-d11, undergoes a multi-step enzymatic conversion to its active cytotoxic metabolite, 5-fluorouracil (B62378) (5-FU) wikipedia.orgdrugbank.comresearchgate.netbccancer.bc.ca. This pathway involves initial hydrolysis by carboxylesterase to 5'-deoxy-5-fluorocytidine (B193531) (5'-DFCR), followed by conversion to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine (B196190) deaminase (CDA), primarily in the liver drugbank.comnih.govpom.go.idnih.gov. Finally, 5'-DFUR is converted to the active 5-FU by thymidine phosphorylase (TP), which is often found at higher concentrations in tumor tissues researchgate.netbccancer.bc.canih.govresearchgate.net. 5-FU is subsequently catabolized by dihydropyrimidine dehydrogenase (DPD) to inactive metabolites like α-fluoro-β-alanine (FBAL) drugbank.combccancer.bc.canih.gov.

Deuteration, the replacement of hydrogen atoms with deuterium, can influence the metabolic stability of a compound, particularly in metabolic pathways involving the cleavage of carbon-hydrogen bonds, such as those mediated by CYP450 enzymes mdpi.comdovepress.com. The kinetic isotope effect resulting from the stronger carbon-deuterium bond compared to a carbon-hydrogen bond can slow down the rate of metabolism at the deuterated site dovepress.com. This can potentially lead to increased half-life and altered exposure to the parent drug or its metabolites dovepress.com.

While in silico tools exist for predicting metabolic hotspots and pathways for various compounds based on their chemical structure and known enzymatic reactions chemrxiv.orgoptibrium.comoptibrium.commoldiscovery.com, specific published research detailing the in silico prediction of the metabolic fate and pathways specifically for α-Capecitabine-d11 was not identified in the available search results. Studies often focus on the metabolic pathway of the parent compound, Capecitabine, and the impact of genetic variations in metabolizing enzymes like DPD on its pharmacokinetics and toxicity nih.govuwo.ca.

Computational approaches applied to deuterated compounds often involve predicting how the deuterium substitution might affect the interaction with metabolizing enzymes and the subsequent reaction rates mdpi.comresearchgate.net. This can involve molecular docking studies to assess binding affinity to enzymes or more advanced simulations to model the reaction kinetics researchgate.netnih.gov. However, the complexity of predicting the precise impact of deuteration on the entire metabolic cascade for a compound like α-Capecitabine-d11 requires dedicated computational studies that were not found in the provided information.

Therefore, while the general principles of in silico metabolism prediction and the known metabolic pathway of Capecitabine are established, specific computational predictions and detailed research findings regarding the metabolic fate and pathways specifically for α-Capecitabine-d11 based on in silico methods are not available in the provided search results. Predicting the exact metabolic profile of α-Capecitabine-d11 would necessitate specific computational modeling taking into account the positions of deuterium atoms and their potential kinetic isotope effects on the relevant enzymatic reactions in the capecitabine metabolic pathway.

Q & A

Basic: What are the established synthetic routes for α-Capecitabine-d11, and what analytical techniques are critical for confirming its isotopic purity?

Methodological Answer:
Synthesis typically involves deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O, CD₃OD) under controlled conditions. For example, catalytic hydrogenation with deuterium gas or acid/base exchange reactions can introduce deuterium atoms. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) and high-resolution mass spectrometry (HRMS) are essential to confirm isotopic purity and positional integrity. NMR can distinguish deuterium incorporation via chemical shift splitting, while HRMS quantifies the mass difference (e.g., +11 Da for d11) .

Basic: How is α-Capecitabine-d11 utilized as an internal standard in quantitative LC-MS/MS pharmacokinetic studies?

Methodological Answer:
As a deuterated analog, α-Capecitabine-d11 is co-eluted with non-deuterated Capecitabine in LC-MS/MS to correct for matrix effects and ionization variability. Key steps include:

  • Chromatographic Optimization : Use reversed-phase columns (C18) with mobile phases (e.g., methanol/0.1% formic acid) to separate deuterated and non-deuterated forms.
  • Mass Detection : Monitor transitions specific to α-Capecitabine-d11 (e.g., m/z 359→155) and its parent compound.
  • Validation : Perform spike-and-recovery experiments in biological matrices (plasma, tissue homogenates) to validate accuracy (85–115%) and precision (CV <15%) .

Advanced: What experimental strategies mitigate deuterium isotope effects when evaluating α-Capecitabine-d11’s metabolic stability in vitro?

Methodological Answer:
Deuterium isotope effects (e.g., altered C-D bond kinetics) can skew metabolic stability data. Strategies include:

  • Comparative Kinetic Studies : Parallel assays with non-deuterated Capecitabine to quantify rate differences in cytochrome P450-mediated metabolism.
  • Isotope Effect Quantification : Calculate kH/kDk_H/k_D ratios for enzymatic reactions to assess deuterium’s impact.
  • Computational Modeling : Use molecular dynamics simulations to predict deuterium’s influence on binding affinity and transition states .

Advanced: How can researchers resolve discrepancies between in vitro and in vivo efficacy data when using α-Capecitabine-d11 as a tracer in cancer models?

Methodological Answer:
Discrepancies often arise from differences in prodrug activation (e.g., thymidine phosphorylase activity) or tissue-specific pharmacokinetics. Solutions include:

  • Tissue-Specific Profiling : Measure active metabolite (5-FU) levels in tumors vs. plasma using microdialysis or LC-MS/MS.
  • Dosage Calibration : Adjust in vivo dosing based on in vitro IC₅₀ values, accounting for bioavailability and clearance rates.
  • Tracer Co-Administration : Use dual-isotope labeling (e.g., ¹⁴C-Capecitabine + d11 analog) to track metabolic pathways .

Basic: What are the key considerations for ensuring batch-to-batch consistency in α-Capecitabine-d11 synthesis for longitudinal studies?

Methodological Answer:

  • Reagent Standardization : Use deuterated reagents with ≥99.8% isotopic enrichment.
  • Process Controls : Monitor reaction temperature, pH, and time to minimize variability.
  • Quality Assurance : Implement orthogonal analytics (e.g., HPLC-UV for purity, Karl Fischer titration for residual moisture) and adhere to ICH Q2(R1) validation guidelines .

Advanced: What statistical approaches are recommended for analyzing time-dependent degradation of α-Capecitabine-d11 under varying storage conditions?

Methodological Answer:

  • Stability-Indicating Assays : Use accelerated stability studies (40°C/75% RH) with periodic LC-MS/MS analysis.
  • Degradation Kinetics : Apply first-order or Weibull models to estimate shelf life.
  • Multivariate Analysis : Use ANOVA to compare degradation rates across conditions (e.g., lyophilized vs. liquid formulations) and identify significant factors (p<0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.